ethyl hept-2-enoate
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Overview
Description
Ethyl hept-2-enoate, also known as ethyl (E)-hept-2-enoate, is a fatty acid ester with the molecular formula C9H16O2. It is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is a derivative of heptenoic acid and is often found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hept-2-enoate can be synthesized through the esterification of heptenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: Around 60-70°C
Catalyst: Sulfuric acid
Solvent: Ethanol
The reaction can be represented as follows:
Heptenoic acid+EthanolH2SO4Ethyl hept-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques, such as distillation, are employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl hept-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptenoic acid.
Reduction: It can be reduced to form heptanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Heptenoic acid
Reduction: Heptanol
Substitution: Corresponding substituted esters
Scientific Research Applications
Ethyl hept-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of ethyl hept-2-enoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release heptenoic acid and ethanol. The released heptenoic acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl hexanoate
- Ethyl octanoate
- Ethyl decanoate
Comparison
Ethyl hept-2-enoate is unique due to its specific chain length and the presence of a double bond at the second position. This structural feature imparts distinct chemical and physical properties, such as its characteristic fruity odor, which differentiates it from other similar compounds like ethyl hexanoate and ethyl octanoate.
Properties
CAS No. |
2351-88-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CYLQPOIZDBIXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=O)OCC |
Origin of Product |
United States |
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